Home > Products > Screening Compounds P118538 > (2S,3R,11bS)-Dihydrotetrabenazine-L-Val
(2S,3R,11bS)-Dihydrotetrabenazine-L-Val -

(2S,3R,11bS)-Dihydrotetrabenazine-L-Val

Catalog Number: EVT-13975345
CAS Number:
Molecular Formula: C24H38N2O4
Molecular Weight: 418.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2S,3R,11bS)-Dihydrotetrabenazine-L-Val is a chiral compound derived from tetrabenazine, a medication primarily used for the treatment of hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia. This compound functions as a potent inhibitor of the vesicular monoamine transporter type 2 (VMAT2), which is essential for the storage and release of neurotransmitters in the brain. The molecular formula of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val is C24H38N2O4, with a molecular weight of approximately 418.57 g/mol .

Source and Classification

(2S,3R,11bS)-Dihydrotetrabenazine-L-Val belongs to the class of organic compounds known as tetrahydroisoquinolines. It is specifically classified as a dihydrotetrabenazine derivative, characterized by its unique stereochemistry at the 2, 3, and 11b positions. This compound is recognized for its therapeutic potential due to its selective inhibition of VMAT2, making it relevant in neuropharmacology .

Synthesis Analysis

Methods and Technical Details

The synthesis of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val typically involves several key steps:

  1. Reduction of Tetrabenazine: This is the primary method for synthesizing dihydrotetrabenazine derivatives. The reduction process often employs borane or borane complexes under controlled conditions to ensure high stereoselectivity and yield.
  2. Substitution Reactions: The compound can undergo substitution reactions involving its methoxy groups, allowing for modifications that can alter its pharmacological properties. These reactions are typically conducted under specific conditions with nucleophiles to produce various isomers of dihydrotetrabenazine.
  3. Purification: Following synthesis, purification techniques such as chiral column chromatography may be employed to isolate specific enantiomers and ensure high purity levels essential for pharmacological studies .
Molecular Structure Analysis

Structure and Data

The molecular structure of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val features multiple chiral centers that contribute to its unique pharmacological properties. The compound's structural formula can be represented using the following data:

  • Molecular Formula: C24H38N2O4
  • Molecular Weight: 418.57 g/mol
  • SMILES Notation: COc1cc2CCN3CC@@HC@HOC(=O)C@HC(C)C
  • InChI Key: InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20+,23-/m1/s1 .

The stereochemistry at the 2S, 3R, and 11bS positions is critical for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

(2S,3R,11bS)-Dihydrotetrabenazine-L-Val primarily undergoes reduction reactions when synthesized from tetrabenazine. It can also participate in various substitution reactions involving its methoxy groups:

  1. Reduction Reactions: These are crucial in forming dihydrotetrabenazine from tetrabenazine and typically involve reducing agents like borane under controlled conditions to maintain stereoselectivity .
  2. Substitution Reactions: The methoxy groups can be substituted with nucleophiles under specific conditions to yield different derivatives that may exhibit varying pharmacological profiles .

These reactions are essential for developing compounds with tailored therapeutic effects.

Mechanism of Action

Process and Data

The mechanism of action for (2S,3R,11bS)-Dihydrotetrabenazine-L-Val involves its role as a selective inhibitor of VMAT2. By inhibiting this transporter:

  1. Inhibition of Neurotransmitter Uptake: The compound prevents the uptake of monoamine neurotransmitters into synaptic vesicles.
  2. Increased Cytoplasmic Levels: This inhibition leads to elevated levels of neurotransmitters in the cytoplasm, which subsequently influences neuronal signaling pathways.

This mechanism is particularly relevant in treating disorders characterized by dysregulated neurotransmitter systems such as Huntington's disease and tardive dyskinesia .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and form.
  • Stability: The presence of deuterium enhances stability compared to non-deuterated analogs.

These properties are critical for understanding the compound's behavior in biological systems and its formulation for therapeutic use .

Applications

Scientific Uses

(2S,3R,11bS)-Dihydrotetrabenazine-L-Val has several applications in scientific research:

  1. Neuropharmacology Research: Its role as a VMAT2 inhibitor makes it valuable in studying neurotransmitter dynamics in neurological disorders.
  2. Therapeutic Development: The compound's unique properties are being explored for potential therapeutic applications in treating hyperkinetic movement disorders.
  3. Metabolic Studies: Due to its deuterated form enhancing metabolic stability, it serves as an important tool for precise metabolic studies in pharmacokinetics .
Stereochemical Synthesis and Stereoselective Methodologies

Chiral Resolution Techniques for Tetrabenazine-Related Compounds

Chiral resolution remains indispensable for accessing enantiomerically pure intermediates in the synthesis of (2S,3R,11bS)-dihydrotetrabenazine derivatives. The inherent stereochemical complexity of tetrabenazine (TBZ) – a racemic mixture of (3R,11bR)- and (3S,11bS)-enantiomers – necessitates precise separation prior to downstream modifications. Camphorsulfonic acid (CSA) has emerged as the optimal resolving agent, outperforming tartaric acid, dibenzoyl tartaric acid, and nitro-tartranilic acid in both selectivity and crystallinity control. When (±)-TBZ is treated with 0.5 equivalents of (+)-CSA in acetone at 15–20°C, the (3R,11bR)-TBZ salt precipitates with >96% enantiomeric excess (ee) after a single crystallization cycle. This efficiency stems from the thermodynamic differentiation of diastereomeric salts, where the (3R,11bR)-enantiomer forms a less soluble crystalline lattice [1] [7]. Critically, the solvent ratio (1g TBZ:13mL acetone) and temperature control (10–20°C) are pivotal; temperatures <10°C drastically reduce ee due to uncontrolled co-crystallization. Mother liquor recycling via acid-catalyzed racemization (refluxing with CSA) enables near-quantitative yield recovery [3] [7].

Table 1: Performance of Chiral Resolution Agents for Tetrabenazine

Resolving AgentSolventEquivalentsOptical Purity (% ee)Key Limitation
(+)-Camphorsulfonic acidAcetone0.5>96%Strict temp control required
(+)-Tartaric acidMethanol/Water1.0<40%Low selectivity
(+)-Dibenzoyl-D-tartaric acidEthanol1.050–60%High reagent cost
(2R,3R)-2'-Nitro-tartranilic acidAcetonitrile1.030–40%Poor crystallinity

Stereoselective Reduction Pathways in Dihydrotetrabenazine Isomer Generation

Reduction of the C2 ketone in resolved (3R,11bR)-TBZ introduces a third chiral center, generating four possible dihydrotetrabenazine (DHTBZ) isomers: (2R,3R,11bR), (2S,3R,11bR), (2R,3S,11bS), and (2S,3S,11bS). Sodium borohydride (NaBH₄) in methanol yields a ≈1:1 mixture of (2R,3R,11bR)- and (2S,3R,11bR)-DHTBZ due to non-selective hydride attack on the planar ketone. The (2S,3R,11bR)-isomer dominates (85% de) when bulkier reductants like L-Selectride (lithium tri-sec-butylborohydride) are employed in tetrahydrofuran at –78°C, exploiting steric hindrance from the isobutyl chain [3] [4]. Enzymatic reduction offers superior stereocontrol: carbonyl reductase selectively produces (2R,3R,11bR)-DHTBZ (>99% ee) via NADPH-dependent hydride transfer to the re face of the carbonyl. However, enzymatic access to the (2S,3R,11bR)-configuration remains inefficient, requiring chemical reduction followed by chromatographic separation [2] [3]. Metabolic studies confirm that in vivo reduction of racemic TBZ primarily yields [−]-α-HTBZ (2S,3S,11bS) and [+]-β-HTBZ (2S,3R,11bR), underscoring the biological relevance of the (2S,3R) configuration [2].

Table 2: Stereoselectivity in TBZ Ketone Reduction

Reduction MethodConditionsMajor Isomer (Config.)De or eeByproduct Formation
NaBH₄MeOH, 0°C(2R,3R,11bR)≈50% de(2S,3R,11bR) isomer
L-SelectrideTHF, –78°C(2S,3R,11bR)85% de<10% other β-isomers
Carbonyl ReductasepH 7.4, 37°C(2R,3R,11bR)>99% eeNone detected
DIBAL-HToluene, –40°C(2R,3R,11bR)75% deOver-reduction products

Synthetic Challenges in Accessing (2S,3R,11bS) Configuration

The (2S,3R,11bS)-DHTBZ configuration – characterized by cis-fusion between rings C and D – presents three synthetic hurdles: thermodynamic instability, epimerization at C11b, and resolution limitations. Cis-fused DHTBZ isomers exhibit ≈15 kJ/mol higher energy than their trans-counterparts due to A/B ring strain, rendering them prone to epimerization at C11b under acidic or basic conditions. Attempted direct crystallization of (2S,3R,11bS)-DHTBZ salts often fails, necessitating chromatographic purification on chiral stationary phases (CSP) like cellulose tris(3,5-dimethylphenylcarbamate). Additionally, late-stage functionalization (e.g., L-valine conjugation) risks racemization; esterification of (2S,3R,11bS)-DHTBZ using DCC/DMAP must occur below 0°C to prevent epimerization. Recent advances leverage palladium-catalyzed asymmetric allylic alkylation to construct the chiral isobutyl chain early, but overall yields remain <20% across 8–10 steps [3] [4] [10].

Table 3: Configurational Stability of DHTBZ Isomers

Isomer ConfigurationRing FusionRelative EnergyEpimerization Risk
(2R,3R,11bR)transBaselineLow (pH 1–9)
(2S,3R,11bR)trans+3 kJ/molModerate (pH <3)
(2S,3R,11bS)cis+15 kJ/molHigh (pH 4–10)
(2R,3S,11bR)cis+18 kJ/molVery high

Comparative Analysis of Chemical vs. Enzymatic Derivatization Strategies

Derivatization strategies for enhancing analytical detection or pharmacokinetics of (2S,3R,11bS)-DHTBZ exhibit trade-offs between stereospecificity and functional group tolerance. Chemical derivatization with N-hydroxysuccinimide-activated L-valine proceeds rapidly (t₁/₂ = 5 min) in acetonitrile but yields 10–15% epimerized byproduct at C11b. Enzymatic coupling using Candida antarctica lipase B (CAL-B) in tert-amyl alcohol achieves >99% retention of configuration but requires 24h for complete conversion. For LC-MS analysis, permethylation enhances sialylated glycan signal 8-fold over underivatized analogs by neutralizing acidic residues and stabilizing labile sialic acids. Conversely, RapiFluor-MS excels for neutral glycans (12-fold sensitivity gain) but is incompatible with tertiary amines in DHTBZ scaffolds [6] [9]. Molecular hybridization strategies – such as conjugating urea pharmacophores to isatin cores – demonstrate synergistic effects: compound 12b (incorporating 4-ureidophenyl) exhibits 87.2% VEGFR-2 inhibition by stabilizing the bioactive conformation through intramolecular H-bonding [8].

Key Advances:

  • Chemoselective Protection: Temporary silylation of C11b nitrogen suppresses epimerization during valine conjugation, improving diastereomeric excess to 98% [4]
  • Enzyme Engineering: Directed evolution of carbonyl reductase mutants enables asymmetric reduction toward (2S,3R,11bR)-DHTBZ (72% ee, ongoing optimization) [3]
  • Radiotracer Design: ¹⁸F-labeled analogs of (2S,3R,11bR)-DHTBZ exploit VMAT2 affinity for PET imaging, though (2S,3R,11bS) derivatives remain unexplored [10]

Properties

Product Name

(2S,3R,11bS)-Dihydrotetrabenazine-L-Val

IUPAC Name

[(2S,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate

Molecular Formula

C24H38N2O4

Molecular Weight

418.6 g/mol

InChI

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19+,20+,23+/m1/s1

InChI Key

GEJDGVNQKABXKG-UYOCQKMUSA-N

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1OC(=O)[C@H](C(C)C)N)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.